

A Technical Guide to the Spectral Data of Aristolochic Acid Derivatives

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Compound of Interest		
Compound Name:	Secoaristolenedioic acid	
Cat. No.:	B15595454	Get Quote

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Disclaimer: Spectral data for the specific compound "**secoaristolenedioic acid**" is not readily available in the current scientific literature. This guide provides a comprehensive overview of the spectral characteristics of structurally related aristolochic acid derivatives to serve as a valuable resource for researchers in this field. The principles and data presented herein can be used to predict the expected spectral features of seco-aristolochane type compounds.

Introduction

Aristolochic acids and their derivatives are a class of nitrophenanthrene carboxylic acids found in plants of the family Aristolochiaceae. These compounds have garnered significant scientific interest due to their diverse biological activities, which include nephrotoxic, carcinogenic, and mutagenic properties. The structural elucidation and characterization of these compounds are paramount for understanding their mechanism of action and for the development of potential therapeutic agents or analytical standards. This technical guide provides a summary of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectral data for a range of aristolochic acid derivatives, along with generalized experimental protocols for their analysis.

Spectral Data of Aristolochic Acid Derivatives

The following tables summarize the characteristic spectral data for a selection of aristolochic acid derivatives. This data has been compiled from various scientific publications and serves as



a reference for the identification and characterization of these and similar compounds.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of aristolochic acid derivatives. The chemical shifts are indicative of the substitution pattern on the phenanthrene core.

Table 1: 1 H NMR Spectral Data of Selected Aristolochic Acid Derivatives (in DMSO-d₆, δ in ppm, J in Hz)[1][2]

Compo und	H-2	H-5	H-7	H-8	H-9	ОСН₃	O-CH₂- O
Aristoloc hic Acid I	7.72 (s)	8.59 (d, 8.2)	7.45 (d, 8.2)	-	8.52 (s)	4.12 (s)	6.45 (s)
Aristoloc hic Acid II	7.75 (s)	8.61 (d, 8.8)	7.89 (dd, 8.8, 7.2)	7.58 (t, 7.2)	8.55 (s)	-	6.47 (s)
Aristoloc hic Acid IIIa	7.68 (s)	8.15 (s)	7.30 (s)	-	8.45 (s)	4.05 (s)	6.42 (s)
Aristoloc hic Acid IVa	7.70 (s)	8.18 (s)	-	7.40 (s)	8.50 (s)	4.08 (s), 3.98 (s)	6.44 (s)

Table 2: 13 C NMR Spectral Data of Selected Aristolochic Acid Derivatives (in DMSO-d₆, δ in ppm)[1][2]



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Mass Spectrometry (MS) Data

Mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI), is crucial for determining the molecular weight and elemental composition of aristolochic acid derivatives. Tandem mass spectrometry (MS/MS) provides valuable structural information through characteristic fragmentation patterns.[3][4]

Table 3: Characteristic Mass Spectrometric Fragmentation of Aristolochic Acids[3][5]

Precursor Ion	Fragmentation	Product Ion(s)	Interpretation
[M+H]+	Loss of H ₂ O	[M+H-H ₂ O] ⁺	Loss of water from the carboxylic acid group
[M+H] ⁺	Loss of NO ₂	[M+H-NO ₂]+	Loss of the nitro group
[M+H] ⁺	Loss of CO ₂	[M+H-CO ₂]+	Decarboxylation
[M+H]+	Loss of CO and NO ₂	[M+H-CO-NO ₂] ⁺	Consecutive loss of carbon monoxide and nitro group

Infrared (IR) Spectroscopy Data



Infrared spectroscopy is useful for identifying the key functional groups present in aristolochic acid derivatives.

Table 4: Characteristic Infrared Absorption Frequencies for Aristolochic Acids[6][7][8]

Wavenumber (cm ⁻¹)	Vibration	Functional Group
3200-2500 (broad)	O-H stretch	Carboxylic acid
1710-1680	C=O stretch	Carboxylic acid
1530-1500 and 1350-1330	N-O asymmetric and symmetric stretch	Nitro group (NO2)
~1600, ~1475	C=C stretch	Aromatic ring
1250-1000	C-O stretch	Ether (methylenedioxy and methoxy groups)

Experimental Protocols

The following are generalized protocols for the spectral analysis of aristolochic acid derivatives isolated from natural sources.

NMR Spectroscopy

Sample Preparation:

- Dissolve 1-5 mg of the purified compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).
- Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

• ¹H NMR: Acquire spectra on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.



- 13C NMR: Acquire spectra on the same instrument. A 90° pulse angle and a longer relaxation delay (2-5 seconds) are typically used. Proton decoupling is employed to simplify the spectrum.
- 2D NMR: For complete structural assignment, a suite of 2D NMR experiments is recommended, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).[9][10]

Mass Spectrometry (ESI-MS)

Sample Preparation:

- Prepare a stock solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[11]
- Dilute the stock solution to a final concentration of 1-10 μg/mL with the same solvent, often with the addition of a small amount of formic acid (0.1%) to promote protonation.[11]

Data Acquisition:

- Introduce the sample into the ESI source via direct infusion or through a liquid chromatography (LC) system.
- Acquire data in both positive and negative ion modes.
- For structural information, perform tandem MS (MS/MS) experiments by selecting the protonated or deprotonated molecular ion as the precursor.[12][13][14]

Infrared (IR) Spectroscopy

Sample Preparation:

- KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder and press into a thin, transparent pellet.[15][16]
- Thin Film: Dissolve the sample in a volatile solvent, deposit the solution onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.[16]



 ATR (Attenuated Total Reflectance): Place a small amount of the solid or liquid sample directly onto the ATR crystal.[8]

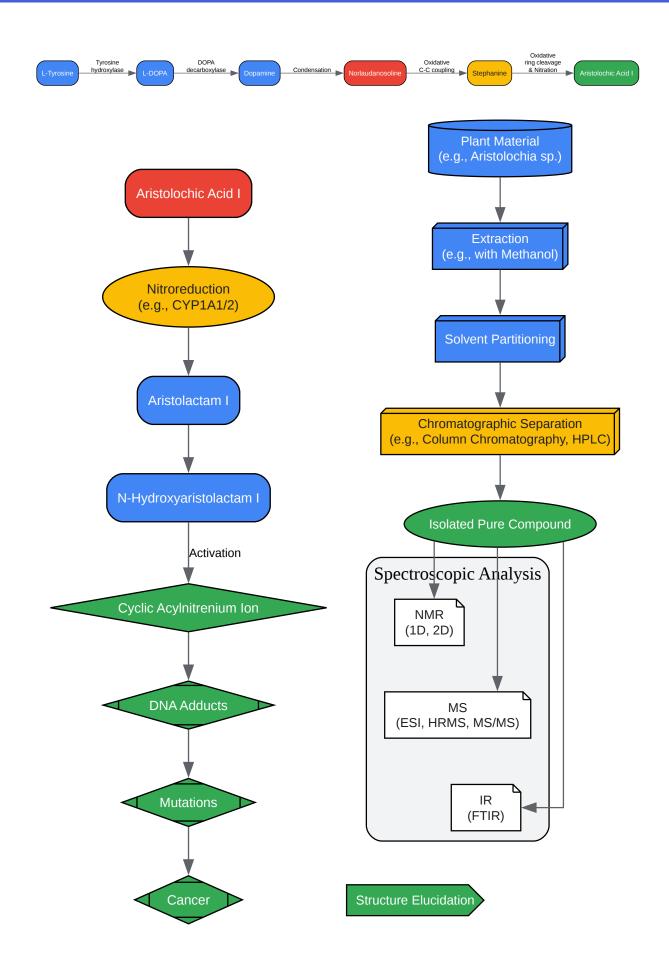
Data Acquisition:

- Record the spectrum over the range of 4000-400 cm⁻¹.
- Acquire a background spectrum of the empty sample holder or KBr pellet, which is then automatically subtracted from the sample spectrum.[17][18]

Signaling Pathways and Experimental Workflows Biosynthesis of Aristolochic Acid I

The biosynthesis of aristolochic acid I is a complex pathway that originates from the amino acid tyrosine. The pathway involves several key enzymatic steps, including hydroxylation, decarboxylation, and oxidative cyclization to form the phenanthrene core, followed by nitration. [19][20]







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